6-Hydroxyramulosin

Übersicht

Beschreibung

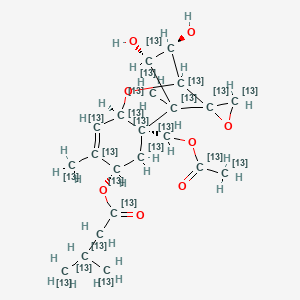

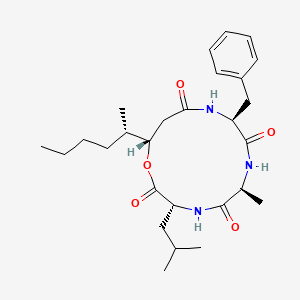

6-Hydroxyramulosin is a fungal metabolite originally isolated from P. ramulosa . It has a formal name of (3R,4aS,6R)-3,4,4a,5,6,7-hexahydro-6,8-dihydroxy-3-methyl-1H-2-benzopyran-1-one . It is a solid substance with a molecular formula of C10H14O4 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: [H][C@]1(C[C@H]2O)CC@HO)=O)C . The InChI code for the compound is InChI=1S/C10H14O4/c1-5-2-6-3-7(11)4-8(12)9(6)10(13)14-5/h5-7,11-12H,2-4H2,1H3/t5-,6-,7-/m1/s1 .Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in dichloromethane, DMSO, ethanol, and methanol . The molecular weight of the compound is 198.2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

6-Hydroxyramulosin has been a subject of interest in the field of chemical synthesis. A study by Islam, Ishigami, and Watanabe (2007) involved the synthesis of (+)-6-hydroxyramulosin as part of a broader effort to synthesize a range of natural products, including (−)-mellein and (+)-ramulosin. The process utilized a one-pot esterification–Michael addition–aldol reaction of δ-hydroxy-α,β-unsaturated aldehyde and diketene, demonstrating the compound's relevance in complex organic synthesis and the field of natural product chemistry (Islam, Ishigami, & Watanabe, 2007).

Biological Activities and Applications

This compound has been identified in various biological contexts, suggesting its potential in biotechnological applications:

Antifungal and Cytotoxic Activities

A derivative of this compound, 5-hydroxyramulosin, was studied for its antifungal and cytotoxic properties. The compound, produced by an endophytic fungus isolated from Cinnamomum mollisimum, showed significant cytotoxicity against murine leukemia cells and inhibited the fungal pathogen Aspergillus niger. This points to the potential pharmaceutical applications of this compound derivatives in medicine and suggests their role in the chemical ecology of fungal endophytes (Santiago et al., 2012).

Structural and Chemical Studies

Chen et al. (2015) isolated two new ramulosin derivatives, including this compound, from the crude extract of Truncatella angustata, an entomogenous fungus. The study involved elucidating the structures of these compounds through nuclear magnetic resonance experiments and X-ray crystallography. While the study mainly focused on structural elucidation, the presence of this compound in this context highlights its natural occurrence and the ongoing interest in its chemical properties (Chen et al., 2015).

Marine-Derived Studies

In another study, a new derivative of ramulosin, (3R,4aR,5S,6R)-6-Hydroxy-5-methylramulosin, was isolated from a culture of a sterile mycelium derived from the green alga Codium fragile. The study, which included methods like circular dichroism for determining absolute configuration, highlighted the compound's moderate cytotoxic activity against HeLa cells, again pointing to potential biomedical applications (El-Beih et al., 2007).

Safety and Hazards

Wirkmechanismus

Target of Action

6-Hydroxyramulosin, a secondary metabolite derived from marine fungi, has been found to exhibit moderate cytotoxic activity against HeLa cells . HeLa cells are a type of human cancer cell line, suggesting that this compound may have potential as an anticancer agent.

Mode of Action

Its cytotoxic activity suggests it may interact with cellular targets in a way that inhibits cell proliferation or induces cell death

Biochemical Pathways

It is known that many secondary metabolites like this compound, which are secreted by different phoma species, have demonstrated antimicrobial activity against viruses, fungi, bacteria, protozoa, and also anticancer activity . This suggests that this compound may interact with multiple biochemical pathways to exert its effects.

Result of Action

The primary known result of this compound’s action is its cytotoxic effect on HeLa cells . This suggests that the compound may have potential for use in cancer therapy.

Action Environment

This compound is derived from marine fungi, suggesting that it may be influenced by environmental factors such as temperature, pH, and salinity . The marine-derived fungus was isolated from the green alga, Codium fragile, collected in Toyama Bay in the Japan Sea . The fungus was grown on agar plates composed of 50% seawater with nutrients . These environmental conditions may influence the production, action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

It is known that 6-Hydroxyramulosin interacts with certain enzymes, proteins, and other biomolecules within cells

Cellular Effects

This compound has been found to have cytotoxic effects on certain types of cells It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined due to limited research. It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

(3R,4aS,6R)-6,8-dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydroisochromen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-5-2-6-3-7(11)4-8(12)9(6)10(13)14-5/h5-7,11-12H,2-4H2,1H3/t5-,6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOJVQJURAQQOK-FSDSQADBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CC(CC(=C2C(=O)O1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2C[C@H](CC(=C2C(=O)O1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901136673 | |

| Record name | (3R,4aS,6R)-3,4,4a,5,6,7-Hexahydro-6,8-dihydroxy-3-methyl-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901136673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29913-85-7 | |

| Record name | (3R,4aS,6R)-3,4,4a,5,6,7-Hexahydro-6,8-dihydroxy-3-methyl-1H-2-benzopyran-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29913-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4aS,6R)-3,4,4a,5,6,7-Hexahydro-6,8-dihydroxy-3-methyl-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901136673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-6-[(2S)-butan-2-yl]-4,10,16-trimethyl-12,18-di(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone](/img/structure/B3025784.png)

![N-(5-chloro-2-pyridinyl)-2-[[2-(3,5-difluorophenyl)ethyl]amino]-acetamide](/img/structure/B3025786.png)

![2s-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-[(2s)-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-Hydroxy-Propanoyl]oxy-Propanoic Acid](/img/structure/B3025789.png)

![N-[2-(3-bromophenyl)ethyl]-2-[(5-chloro-2-pyridinyl)amino]-acetamide](/img/structure/B3025790.png)

![[(Z)-1-thiophen-2-ylethylideneamino]thiourea](/img/structure/B3025791.png)

![2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol](/img/structure/B3025792.png)

![2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride](/img/structure/B3025794.png)